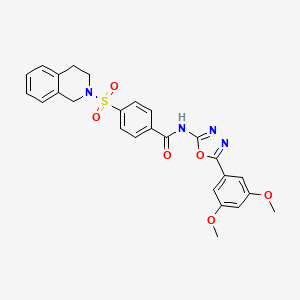
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features multiple functional groups, including a sulfonyl group, an oxadiazole ring, and a benzamide moiety. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfonyl group: Sulfonylation reactions often involve the use of sulfonyl chlorides in the presence of a base.
Coupling reactions: The final coupling of the oxadiazole and sulfonyl intermediates with the benzamide moiety can be facilitated by using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications could include its use as a therapeutic agent for various diseases, pending further pharmacological studies.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
The presence of the 3,5-dimethoxyphenyl group in the compound provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.
生物活性
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule characterized by a complex structure that includes a dihydroisoquinoline moiety, a sulfonyl group, an oxadiazole ring, and a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of the compound is C25H22N4O5S, and it features several functional groups that contribute to its biological activity. The dihydroisoquinoline structure is known for its role in various pharmacological effects, while the oxadiazole ring has been associated with anti-inflammatory and analgesic properties.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity. The benzamide moiety is capable of participating in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.
Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit RET kinase activity, which plays a crucial role in cancer cell proliferation . In vitro studies have demonstrated that these compounds can effectively reduce cell viability in cancer cell lines by inducing apoptosis.
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Studies on related compounds have shown that they can inhibit cholinesterases and monoamine oxidases—enzymes involved in neurotransmitter degradation—thus enhancing acetylcholine levels in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease .
Case Studies
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-21-13-20(14-22(15-21)35-2)25-28-29-26(36-25)27-24(31)18-7-9-23(10-8-18)37(32,33)30-12-11-17-5-3-4-6-19(17)16-30/h3-10,13-15H,11-12,16H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBHLALYDAWKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














